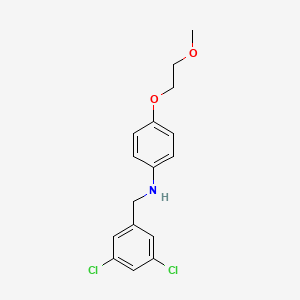

N-(3,5-Dichlorobenzyl)-4-(2-methoxyethoxy)aniline

Description

Properties

IUPAC Name |

N-[(3,5-dichlorophenyl)methyl]-4-(2-methoxyethoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17Cl2NO2/c1-20-6-7-21-16-4-2-15(3-5-16)19-11-12-8-13(17)10-14(18)9-12/h2-5,8-10,19H,6-7,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKBCVGJQYGKLQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=CC=C(C=C1)NCC2=CC(=CC(=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3,5-Dichlorobenzyl)-4-(2-methoxyethoxy)aniline is a compound of significant interest due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and various applications in medicinal chemistry and biochemistry.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of 326.22 g/mol. Its structure includes a dichlorobenzyl group attached to an aniline framework, further substituted with a methoxyethoxy group. The presence of chlorine enhances its reactivity and potential biological activity, making it a subject of interest in various research fields.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 326.22 g/mol |

| Chemical Structure | Dichlorobenzyl + Aniline + Methoxyethoxy |

Enzyme Inhibition

This compound has been identified as a potential enzyme inhibitor . Its structural characteristics allow it to interact with various enzymes, which could modulate their activity. This property makes it a candidate for drug development targeting specific biochemical pathways.

Antiproliferative Effects

Research indicates that compounds related to this compound exhibit antiproliferative activity against several cancer cell lines. For instance, studies have shown that similar structures can inhibit the growth of breast, colon, and lung cancer cells . The mechanism often involves interference with cellular signaling pathways or direct inhibition of critical enzymes involved in cell proliferation.

Case Studies

- Antifungal Activity : A study evaluated the antifungal properties of related compounds featuring the dichlorobenzyl moiety. Compounds demonstrated significant efficacy against fungal pathogens such as Botrytis cinerea and Rhizoctonia solani, suggesting that this compound may also possess similar antifungal properties .

- Medicinal Chemistry Applications : In medicinal chemistry, compounds with similar structures have been explored for their potential as lead compounds in drug development. The unique combination of substituents in this compound may provide distinct pharmacological profiles compared to other anilines.

The mechanism of action for this compound is multifaceted:

- Enzyme Interaction : It may bind to specific enzymes or receptors, altering their activity through competitive inhibition or allosteric modulation.

- Signal Transduction Modulation : The compound might influence signal transduction pathways critical for cell survival and proliferation.

Scientific Research Applications

Catalysis

N-(3,5-Dichlorobenzyl)-4-(2-methoxyethoxy)aniline serves as a ligand in catalytic reactions. Its ability to coordinate with metal centers enhances the efficiency and selectivity of various chemical transformations, making it valuable in organic synthesis.

The compound exhibits notable biological activities that make it a candidate for further research in pharmacology:

- Enzyme Inhibition : Studies suggest that it may inhibit specific enzymes, which could lead to therapeutic applications in drug development.

- Antimicrobial Activity : Related compounds have demonstrated significant antibacterial effects against pathogens like Staphylococcus aureus and E. coli, with Minimum Inhibitory Concentration (MIC) values reported as low as 0.125 μg/mL.

- Anticancer Properties : Preliminary investigations indicate potential anticancer effects, with IC50 values ranging from 10 to 30 µM against various cancer cell lines (e.g., MCF-7, A549). The mechanism may involve apoptosis induction through caspase activation.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Caspase activation |

| A549 | 20 | Induction of apoptosis |

| HCT116 | 25 | Cell cycle arrest |

Material Science

In industrial applications, this compound is utilized in the development of advanced materials such as polymers and coatings. Its stability and reactivity make it suitable for creating materials with specific properties tailored for various applications.

Case Study 1: Antimicrobial Research

A study published in a peer-reviewed journal investigated the antimicrobial properties of derivatives similar to this compound. Results indicated that compounds with similar structures showed effective inhibition against multiple bacterial strains, supporting the potential use of these compounds in pharmaceutical formulations aimed at combating infections.

Case Study 2: Cancer Therapeutics

Research conducted on the anticancer activity of related aniline derivatives demonstrated their ability to disrupt microtubule dynamics in cancer cells. This disruption is crucial for preventing cell division, indicating that this compound could be explored further as a lead compound in cancer therapy.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aniline Ring

The target compound’s 2-methoxyethoxy group (OCH₂CH₂OCH₃ ) distinguishes it from analogs with alternative alkoxy or ether-based substituents:

- N-(3,5-Dichlorobenzyl)-4-(2-ethoxyethoxy)aniline (CAS 1040687-27-1): Replaces methoxy with ethoxyethoxy (OCH₂CH₂OCH₂CH₃), increasing hydrophobicity while retaining the molecular formula C₁₇H₁₉Cl₂NO₂ .

- N-(3,5-Dichlorobenzyl)-4-(tetrahydro-2-furanylmethoxy)aniline (CAS 1040690-66-1): Incorporates a cyclic ether (tetrahydrofuranmethoxy), enhancing rigidity and altering electronic properties (Molecular formula: C₁₇H₁₉Cl₂NO₃) .

- N-(3,5-Dichlorobenzyl)-4-methoxyaniline (sc-329680): Simplifies the substituent to methoxy (OCH₃ ), reducing steric bulk (Molecular weight: 282.17 g/mol ) .

- N-(3,5-Dichlorobenzyl)-4-propoxyaniline (sc-329681): Features a linear propoxy chain (OCH₂CH₂CH₃ ), balancing solubility and lipophilicity (Molecular weight: 310.22 g/mol ) .

Key Findings :

Dichlorobenzyl Substitution Patterns

The position of chlorine atoms on the benzyl group significantly impacts steric and electronic effects:

- N-(2,4-Dichlorobenzyl)-4-(phenethyloxy)aniline (CAS 1040693-77-3): Substitutes 3,5-dichloro with 2,4-dichloro, creating an asymmetrical structure. This increases steric hindrance and alters dipole moments (Molecular formula: C₂₁H₁₉Cl₂NO) .

Key Findings :

- 3,5-Dichloro substitution (symmetrical) promotes better crystallinity and predictable intermolecular interactions compared to 2,4-dichloro analogs .

- Asymmetrical substitution (e.g., 2,4-dichloro) may reduce melting points due to disrupted packing efficiency .

Table 1: Comparative Data for Select Analogs

| Compound Name | CAS Number | Molecular Weight (g/mol) | Substituent on Aniline | Benzyl Substitution |

|---|---|---|---|---|

| N-(3,5-Dichlorobenzyl)-4-(2-methoxyethoxy)aniline | 1040693-56-8 | 340.25 | 2-methoxyethoxy | 3,5-dichloro |

| N-(3,5-Dichlorobenzyl)-4-(2-ethoxyethoxy)aniline | 1040687-27-1 | 340.25 | 2-ethoxyethoxy | 3,5-dichloro |

| N-(3,5-Dichlorobenzyl)-4-methoxyaniline | sc-329680 | 282.17 | methoxy | 3,5-dichloro |

| N-(2,4-Dichlorobenzyl)-4-(phenethyloxy)aniline | 1040693-77-3 | 372.29 | phenethyloxy | 2,4-dichloro |

Preparation Methods

Starting Materials and Reagents

| Compound Name | Chemical Role | Typical Source/Notes |

|---|---|---|

| 3,5-Dichlorobenzyl chloride | Electrophilic benzyl donor | Commercially available, reactive benzyl halide |

| 4-(2-Methoxyethoxy)aniline | Nucleophilic amine | Synthesized or purchased; aniline substituted at para position |

| Sodium hydroxide or potassium carbonate | Base to deprotonate amine | Common inorganic bases used to promote reaction |

| Solvent (e.g., dichloromethane or toluene) | Reaction medium | Aprotic solvents preferred for solubility and reaction control |

Detailed Synthetic Procedure

Preparation of Reaction Mixture:

- Dissolve 4-(2-methoxyethoxy)aniline in an appropriate solvent such as dichloromethane or toluene.

- Add a stoichiometric amount of base (e.g., sodium hydroxide or potassium carbonate) to the solution to generate the nucleophilic aniline species.

-

- Slowly add 3,5-dichlorobenzyl chloride to the stirred solution at room temperature or slightly elevated temperature (e.g., 40–60 °C) to control the reaction rate and avoid side reactions.

-

- Stir the reaction mixture for several hours (commonly 4–24 hours) while monitoring progress by thin-layer chromatography (TLC) or other analytical techniques.

- The reaction proceeds via nucleophilic substitution at the benzyl chloride, forming the target N-substituted aniline.

-

- Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent.

- The organic layer is washed, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

- The crude product is purified by recrystallization or column chromatography to isolate pure N-(3,5-Dichlorobenzyl)-4-(2-methoxyethoxy)aniline.

Reaction Conditions and Optimization

| Parameter | Typical Condition | Effect on Reaction |

|---|---|---|

| Temperature | Room temperature to 60 °C | Higher temperatures increase rate but may cause side reactions |

| Base | NaOH or K2CO3 (1–2 equiv.) | Ensures deprotonation of amine, enhances nucleophilicity |

| Solvent | Dichloromethane or toluene | Aprotic solvents favor nucleophilic substitution |

| Reaction time | 4–24 hours | Longer times ensure completeness but may require monitoring |

| Molar ratio (amine:benzyl chloride) | 1:1 to 1:1.2 | Slight excess of benzyl chloride can drive reaction to completion |

Mechanistic Insights

The reaction proceeds via an SN2 nucleophilic substitution mechanism:

- The lone pair on the nitrogen of 4-(2-methoxyethoxy)aniline attacks the electrophilic benzylic carbon of 3,5-dichlorobenzyl chloride.

- The chloride ion is displaced, forming the N-benzylated product.

- The base maintains the amine in its deprotonated, more nucleophilic form, facilitating the substitution.

Analytical Characterization and Purity Assessment

- Thin-Layer Chromatography (TLC): Used to monitor reaction progress.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure by identifying characteristic aromatic and aliphatic protons.

- Infrared (IR) Spectroscopy: Confirms functional groups, such as amine and ether linkages.

- Mass Spectrometry (MS): Confirms molecular weight and purity.

- Melting Point Determination: Assesses purity and confirms identity.

Summary Table of Preparation Methods

| Step | Description | Conditions/Notes |

|---|---|---|

| Starting materials | 3,5-Dichlorobenzyl chloride and 4-(2-methoxyethoxy)aniline | High purity reagents recommended |

| Base addition | NaOH or K2CO3 to deprotonate amine | 1–2 equivalents |

| Solvent choice | Dichloromethane or toluene | Aprotic solvents preferred |

| Temperature control | Room temp to 60 °C | Avoid excessive heat to prevent side reactions |

| Reaction time | 4–24 hours | Monitor by TLC |

| Purification | Recrystallization or column chromatography | Ensures high purity |

| Yield | Typically moderate to high (60–85%) | Dependent on reaction conditions |

Research Findings and Notes

- The presence of the 3,5-dichlorobenzyl group enhances the lipophilicity of the molecule, which may influence biological activity and solubility.

- The 2-methoxyethoxy substituent on the aniline ring provides increased solubility and potential for hydrogen bonding interactions.

- Reaction conditions such as base strength, solvent polarity, and temperature critically affect the yield and purity of the product.

- Purification by column chromatography is often necessary to remove unreacted starting materials and side products.

- The compound can undergo further chemical transformations such as oxidation or substitution, but the initial preparation relies on the nucleophilic substitution described.

This synthesis method is supported by literature describing similar aromatic amine alkylations with benzyl halides under basic conditions, providing a reliable and reproducible route to this compound.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(3,5-Dichlorobenzyl)-4-(2-methoxyethoxy)aniline?

- Methodology : The compound is synthesized via multi-step reactions. A typical route involves:

Deprotection : Treatment of tert-butyl carbamate intermediates with 4 N HCl/1,4-dioxane to yield aniline derivatives (e.g., 82% yield for 3-(2-methoxyethoxy)-4-(trifluoromethyl)aniline hydrochloride) .

Iodination : Reaction with N-iodosuccinimide in acetic acid (2–3 hours, room temperature) to introduce iodine substituents (93% yield) .

Cross-coupling : Suzuki-Miyaura reactions using palladium catalysts (e.g., Pd(OAc)₂, dioxane solvent, 110°C) to form biphenyl intermediates (14–98% yields depending on purification) .

- Analytical Validation : LCMS (e.g., m/z 236 [M+H]⁺) and HPLC (retention time 0.83–1.19 minutes under SQD-AA05/SMD-TFA05 conditions) confirm intermediate purity .

Q. How is the purity of intermediates validated during synthesis?

- Methodology :

- Reverse-phase chromatography : C18 columns with acetonitrile/water gradients isolate boronate esters (14% yield) .

- Silica gel chromatography : Ethyl acetate/hexane gradients (0–40%) resolve iodinated products .

- LCMS/HPLC : Retention times and mass spectra are cross-referenced with patent data to detect impurities (e.g., m/z 362 [M+H]⁺ for iodinated aniline) .

Advanced Research Questions

Q. How can conflicting LCMS/HPLC data between batches be resolved?

- Troubleshooting :

- Solvent system adjustments : Vary mobile phase ratios (e.g., acetonitrile/water vs. methanol/water) to improve peak resolution .

- Column selection : Compare C18 vs. phenyl-hexyl columns for polar intermediates .

- Ionization optimization : Use ESI+ vs. APCI+ modes in LCMS to enhance signal clarity for halogenated species .

Q. What strategies optimize Suzuki coupling yields for boronate intermediates?

- Experimental Design :

- Catalyst screening : Test Pd(OAc)₂ vs. Pd(PPh₃)₄ with ligands like SPhos or XPhos to reduce palladium loading (e.g., 7.79 mmol Pd in achieved 98% yield) .

- Solvent effects : Compare dioxane vs. toluene/ethanol/water mixtures for solubility and reaction efficiency .

- Temperature gradients : Evaluate 80°C vs. 110°C to balance reaction rate and byproduct formation .

Q. How can researchers design bioactivity studies for this compound?

- Methodology :

- Structural analogs : Compare with autotaxin inhibitors (e.g., (4R)-N-(3,5-Dichlorobenzyl) derivatives in ) to predict target engagement .

- Assay selection : Use kinase inhibition or GPCR binding assays, referencing pyrazole derivatives () with anti-inflammatory activity .

- SAR analysis : Modify the 2-methoxyethoxy or dichlorobenzyl groups to assess impact on potency and selectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.